molecular formula C14H21N5O4S B11070378 Methyl {[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate

Methyl {[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate

Cat. No.: B11070378
M. Wt: 355.42 g/mol
InChI Key: GNYOGAFGIVYDEZ-UHFFFAOYSA-N
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Description

METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with morpholine groups and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl thioglycolate to yield the final product . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of monoamine neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE is unique due to the presence of both morpholine and sulfanyl acetate groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H21N5O4S

Molecular Weight

355.42 g/mol

IUPAC Name

methyl 2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C14H21N5O4S/c1-21-11(20)10-24-14-16-12(18-2-6-22-7-3-18)15-13(17-14)19-4-8-23-9-5-19/h2-10H2,1H3

InChI Key

GNYOGAFGIVYDEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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